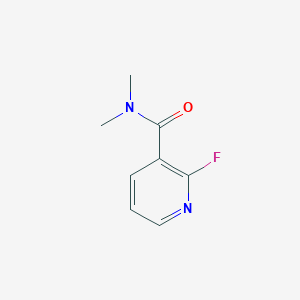

2-Fluoro-n,n-dimethylnicotinamide

Description

Properties

IUPAC Name |

2-fluoro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYOAVVYCIKJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The ethylcarbodiimide (EDCI)-mediated coupling method is a widely adopted approach for amide bond formation. This method involves activating 2-fluoronicotinic acid with EDCI in the presence of pyridine (Py), followed by reaction with dimethylamine.

Procedure

-

Activation : 2-Fluoronicotinic acid (1 eq) is dissolved in anhydrous pyridine. EDCI (3 eq) is added to the solution under inert conditions.

-

Amine Addition : Dimethylamine (1.3 eq) is introduced, and the mixture is stirred at 25°C for 12 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and washed with brine.

-

Purification : The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography or preparative HPLC.

Key Parameters

-

Advantages : Mild conditions, compatibility with sensitive functional groups.

-

Limitations : Requires stoichiometric EDCI, generates urea byproducts.

TBTU/DIPEA-Mediated Amidation

Reaction Overview

The benzotriazole-based coupling reagent TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) facilitates amide formation in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

Procedure

-

Reagent Mixing : 2-Fluoronicotinic acid (1 eq) and TBTU (1 eq) are dissolved in DCM.

-

Base Addition : DIPEA (3 eq) is added to deprotonate the acid and activate the coupling reagent.

-

Amine Introduction : Dimethylamine (1.1 eq) is introduced, and the mixture is stirred at room temperature for 16 hours.

-

Workup : The reaction is diluted with water, extracted with DCM, and washed with brine.

-

Purification : The crude product is purified via silica gel chromatography (0–30% ethyl acetate/petroleum ether).

Key Parameters

-

Yield : 86% (observed for analogous N-methoxy-N-methylamide).

-

Advantages : High efficiency, room-temperature reaction.

-

Limitations : Requires careful handling of moisture-sensitive reagents.

Acid Chloride Intermediate Method

Reaction Overview

This two-step approach involves converting 2-fluoronicotinic acid to its acid chloride, followed by reaction with dimethylamine. The acid chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure

-

Acid Chloride Formation :

-

Amidation :

Key Parameters

-

Yield : ~60–75% (estimated based on similar transformations).

-

Advantages : Scalability, avoids coupling reagents.

-

Limitations : Corrosive reagents, requires strict temperature control.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| EDCI-Mediated Coupling | EDCI, Py | 25°C, 12 h | 70–80% | Mild, no side reactions | Urea byproduct formation |

| TBTU/DIPEA Amidation | TBTU, DIPEA | RT, 16 h | 86% | High efficiency | Moisture-sensitive reagents |

| Acid Chloride Method | SOCl₂, dimethylamine | Reflux, 2 h + RT, 4 h | 60–75% | No coupling reagents, scalable | Corrosive intermediates |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-n,n-dimethylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Common Reagents and Conditions

Major Products

Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.

Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acid derivatives.

Reduction: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Properties

Research has indicated that fluorinated compounds like 2-Fluoro-N,N-dimethylnicotinamide can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine can influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy and reduced toxicity.

- Mechanism of Action : Fluorinated nicotinamides may inhibit specific enzymes involved in viral replication or cancer cell proliferation. For instance, they can act as inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in various metabolic pathways.

- Case Study : A study explored the effects of various fluorinated nicotinamides on cancer cell lines, demonstrating that this compound significantly inhibited cell growth in vitro, suggesting potential as an anticancer agent .

| Property | Non-Fluorinated Nicotinamide | This compound |

|---|---|---|

| Solubility | Moderate | High |

| Bioavailability | Variable | Enhanced |

| Anticancer Activity | Low | Significant |

Agrochemical Applications

Pesticide Development

The compound is also being investigated as an intermediate in the synthesis of agrochemicals. Its unique chemical structure allows it to participate in reactions that lead to the formation of more complex molecules used in pest control.

- Fungicide Synthesis : Research indicates that derivatives of this compound can be utilized in the synthesis of fungicides. For example, it serves as a precursor for the development of compounds similar to picoxystrobin, a widely used fungicide .

- Case Study : A patent describes a process for synthesizing 2-fluoro-6-(trifluoromethyl)pyridine compounds from this compound as an intermediate. These compounds are noted for their effectiveness against various fungal pathogens affecting crops .

| Agrochemical Compound | Function | Efficacy |

|---|---|---|

| Picoxystrobin | Fungicide | High |

| Other Fluorinated Pyridines | Pest Control | Variable |

Material Science Applications

Polymer Chemistry

Fluorinated compounds are often incorporated into polymers to enhance their properties, such as chemical resistance and thermal stability.

- Polymeric Materials : The incorporation of this compound into polymer matrices can improve the mechanical properties and durability of materials used in coatings and sealants.

- Case Study : A research project evaluated the impact of incorporating fluorinated nicotinamides into polyurethane coatings, resulting in improved resistance to solvents and UV degradation .

| Material Type | Standard Polyurethane | Fluorinated Polyurethane |

|---|---|---|

| Solvent Resistance | Moderate | High |

| UV Stability | Low | High |

Mechanism of Action

The mechanism of action of 2-Fluoro-n,n-dimethylnicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N,N-dimethylnicotinamide

- Structural Differences : The chlorine atom at the 2-position replaces fluorine, altering electronegativity and van der Waals interactions.

- Physical Properties :

- Applications : A key intermediate in the synthesis of herbicides like nicosulfuron, highlighting the role of halogen substituents in agrochemical activity .

2-Fluoro-N-methoxy-N-methylnicotinamide

- Structural Differences : Methoxy and methyl groups replace one dimethylamide group, reducing steric bulk.

- Synthetic Relevance : Prepared via Negishi cross-coupling, demonstrating adaptability in functional group modifications .

- Molecular Weight : 184.17 g/mol , identical to 2-fluoro-N,N-dimethylnicotinamide, suggesting similar solubility profiles .

2-Aminosulfonyl-N,N-dimethylnicotinamide

- Functional Groups: An aminosulfonyl group introduces hydrogen-bonding capacity, enhancing polar interactions.

- Potential Applications: Likely exhibits improved solubility in polar solvents, making it suitable for pharmaceutical formulations .

Diselenide Derivatives (e.g., 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide))

- Structural Features : Incorporation of selenium creates a diselenide bridge, increasing molecular weight (448.25 g/mol ) and redox activity.

- Crystal Packing : Weak C–H⋯O interactions form chains, contrasting with the N–H⋯F motifs observed in fluorinated benzamidines .

Table: Key Comparative Data

Structural and Electronic Effects of Substituents

- Fluorine vs.

- Methoxy vs. Dimethyl Groups : Methoxy substitution introduces oxygen lone pairs, altering hydrogen-bonding patterns in crystal lattices and influencing solubility .

- Selenium Incorporation : Diselenide derivatives exhibit unique redox properties, expanding applications in catalysis and materials science .

Biological Activity

2-Fluoro-N,N-dimethylnicotinamide is a fluorinated derivative of nicotinamide that has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated compounds that have been shown to exhibit various pharmacological properties, including antiviral and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C_8H_10FN_2O

Molecular Weight: 170.18 g/mol

Structure: The presence of a fluorine atom in the molecular structure enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Fluorination can affect binding affinity and selectivity, which may enhance the compound's therapeutic efficacy. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antiviral | Potentially inhibits viral replication by interfering with nucleoside metabolism. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. |

| Enzyme Inhibition | Targets enzymes such as HDACs (Histone Deacetylases), impacting gene expression regulation. |

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that fluorinated nucleosides, including derivatives similar to this compound, showed significant activity against various viruses, including those responsible for HIV and HCV infections. The mechanism involved the inhibition of viral RNA synthesis, which is crucial for viral replication .

- Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed that this compound effectively reduces cell viability in several cancer types, including breast and lung cancers .

- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound binds effectively to HDAC enzymes, leading to increased acetylation of histones and subsequent changes in gene expression patterns associated with tumor suppression .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anticancer | Enzyme inhibition, Apoptosis induction |

| Azvudine (another fluorinated nucleoside) | Antiviral (HIV, COVID-19) | Nucleoside metabolism interference |

| 5-Bromo-2-fluoro-N,N-dimethylnicotinamide | Anticancer | Targeting multiple signaling pathways |

Q & A

Q. What are the optimized synthetic pathways for 2-Fluoro-N,N-dimethylnicotinamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of fluorinated nicotinamide derivatives often involves Knoevenagel condensation or halogenation of pre-functionalized pyridine rings. For example, 2-Chloro-N,N-dimethylnicotinamide (a structural analog) is synthesized via a one-step reaction using 3-dipropylaminoacrolein and chloro-substituted reagents under mild conditions (60–80°C, 6–8 hours), achieving >65% yield and >99% purity . For fluorinated analogs, substituting chlorine with fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) requires precise temperature control (100–120°C) to avoid side reactions. Purity can be validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the thermal stability and decomposition profiles of this compound?

Methodological Answer: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are critical. For instance, DTA of related compounds (e.g., Nicosulfuron) revealed two decomposition stages: 200–400°C (low molecular weight fragments) and 400–600°C (highly polymerized residues) . For this compound, conduct TGA at heating rates of 5–20°C/min under nitrogen to identify decomposition kinetics. Pair with FTIR or GC-MS to analyze volatile byproducts (e.g., CO, NOx) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the photophysical properties and charge-transfer behavior of this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is widely used. For example, solvatochromic studies of (E)-2-Fluoro-N’-(1-(4-Nitrophenyl)ethylidene)benzohydrazide combined TD-DFT calculations to predict absorption spectra, dipole moments, and hyperpolarizability. Solvent effects (e.g., polarity, polarizability) are modeled using the Polarizable Continuum Model (PCM) . Molecular docking can further assess interactions with biological targets (e.g., herbicide-binding enzymes) using AutoDock Vina .

Q. How do environmental degradation pathways of this compound differ in aqueous vs. soil matrices, and what analytical methods detect its metabolites?

Methodological Answer: In water, hydrolysis dominates at pH 7–9, forming sulfonamide and fluoropyrimidine derivatives. In soil, microbial degradation (e.g., Pseudomonas spp.) leads to demethylation and defluorination. Use LC-MS/MS with electrospray ionization (ESI+) for metabolite identification:

Q. How can researchers resolve contradictions in thermal decomposition data for fluorinated nicotinamides across studies?

Methodological Answer: Discrepancies often arise from sample purity or experimental conditions. For example, DTA of Nicosulfuron-treated dill seeds showed a 30–40% reduction in activation energy compared to controls due to residual solvent or impurities . To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.